N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core, a thioacetamide linker, and a 3,4-dichlorophenyl substituent. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The thioacetamide bridge (-S-CH2-C(=O)-NH-) connects the heterocyclic core to the aromatic substituent, a design strategy commonly employed to enhance bioavailability and target binding .
Key structural features include:
- Pyrazolo[3,4-d]pyrimidinone ring: Provides rigidity and hydrogen-bonding capabilities via the carbonyl and NH groups.
- 2-Hydroxyethyl substituent: Introduced at the N1 position of the pyrazolo ring, this group enhances solubility through hydrogen bonding with polar solvents .
- 3,4-Dichlorophenyl group: Electron-withdrawing chlorine atoms improve metabolic stability and influence hydrophobic interactions in biological targets .
Synthetic routes typically involve alkylation of 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives with α-chloroacetamides under basic conditions, as described in analogous pyrazolo[3,4-d]pyrimidine syntheses .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3S/c16-10-2-1-8(5-11(10)17)19-12(24)7-26-15-20-13-9(14(25)21-15)6-18-22(13)3-4-23/h1-2,5-6,23H,3-4,7H2,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXYYDLIZOXTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure
The compound features a complex structure with a dichlorophenyl group and a pyrazolo[3,4-d]pyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- In vitro studies demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with IC50 values as low as 0.048 µM have been reported for COX-2 inhibition .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in inflammatory pathways:
- p38α/MAPK14 Kinase Inhibition : Some derivatives showed potent inhibition of p38α/MAPK14 kinase with IC50 values around 22 nM, indicating their potential as anti-inflammatory agents .
Study 1: Evaluation of Anti-inflammatory Effects
In a study conducted on pyrazole derivatives, it was found that compounds with modifications similar to this compound exhibited:
- Significant reduction in TNF-α production in LPS-induced THP-1 cells with IC50 values around 58 nM.
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the pyrazole ring can enhance anti-inflammatory activity. For instance:
- Replacement of hydroxyl groups with amino groups led to decreased activity, highlighting the importance of specific functional groups in maintaining efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Impact on Physicochemical Properties
- N1 Substituents : The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to the 4-chlorophenyl group in or hydrophobic trifluoromethylphenyl in .
- Thioacetamide Linker : The -S-CH2-C(=O)-NH- bridge provides conformational flexibility and sulfur-mediated hydrophobic interactions, distinct from ether or amine linkers in other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
